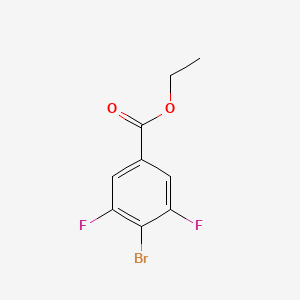

Ethyl 4-bromo-3,5-difluorobenzoate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

ethyl 4-bromo-3,5-difluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF2O2/c1-2-14-9(13)5-3-6(11)8(10)7(12)4-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJVXFLXRWCNKQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ethyl 4-bromo-3,5-difluorobenzoate chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of Ethyl 4-bromo-3,5-difluorobenzoate

Introduction

This compound is a halogenated aromatic ester that serves as a pivotal building block in modern synthetic chemistry. Its unique substitution pattern—featuring an electron-withdrawing ester group, two ortho-fluorine atoms, and a para-bromine atom—imparts a distinct reactivity profile that is highly sought after by researchers in drug discovery, materials science, and agrochemicals. The fluorine substituents enhance metabolic stability and modulate physicochemical properties like lipophilicity and pKa in derivative molecules, while the bromine atom provides a versatile handle for a wide array of cross-coupling reactions.

This guide, prepared from the perspective of a senior application scientist, offers an in-depth exploration of the core chemical properties, synthesis, reactivity, and safe handling of this compound. The content moves beyond simple data recitation to explain the causal relationships behind its chemical behavior and provides field-proven protocols for its synthesis and application.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application in research. This section details the structural, physical, and spectroscopic characteristics of this compound.

Molecular Identity and Structure

The structural arrangement of the substituents on the benzene ring dictates the molecule's electronic properties and steric environment, which are fundamental to its reactivity.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₉H₇BrF₂O₂ | Calculated |

| Molecular Weight | 265.05 g/mol | Calculated |

| CAS Number | 1562995-70-3 | [1] |

| Parent Acid CAS | 651027-00-8 (4-Bromo-3,5-difluorobenzoic acid) | [1][2][3][4][5] |

| SMILES | CCOC(=O)c1cc(F)c(Br)c(F)c1 | N/A |

Computed Physicochemical Properties

While experimental data for this specific ester is sparse, properties can be reliably estimated based on its structure and data from analogous compounds. The properties of its parent acid and similar esters provide a strong baseline.

| Property | Estimated Value | Significance in Application |

| logP (Octanol/Water) | ~3.0 - 3.5 | Indicates good lipophilicity, suggesting solubility in organic solvents and potential for membrane permeability in biological systems.[6][7] |

| Polar Surface Area | ~26.3 Ų | The relatively low PSA suggests good potential for bioavailability in drug candidates.[7] |

| Boiling Point | >250 °C | High boiling point, characteristic of aromatic esters of this molecular weight.[8][9] |

| Solubility | Slightly soluble in water; Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Ethanol). | Dictates choice of solvents for reaction, extraction, and purification.[6][8] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the compound after synthesis. Based on its structure, the following spectral signatures are expected:

-

¹H NMR (Proton NMR):

-

Aromatic Region: A single signal (a singlet, or a narrow triplet due to coupling with the two equivalent fluorine atoms) is expected around δ 7.5-7.8 ppm, corresponding to the two equivalent aromatic protons (H-2, H-6).

-

Ethyl Group: A quartet around δ 4.3-4.4 ppm (2H, -OCH₂CH₃) and a triplet around δ 1.3-1.4 ppm (3H, -OCH₂CH₃) will be present.

-

-

¹³C NMR (Carbon NMR):

-

Signals for the ethyl group carbons will appear upfield.

-

Four distinct signals are expected in the aromatic region, with their chemical shifts and splitting patterns influenced by coupling to fluorine (C-F coupling). The carbon attached to bromine (C-4) and the carbons attached to fluorine (C-3, C-5) will show characteristic large C-F coupling constants.

-

A signal for the ester carbonyl carbon will be observed downfield, typically around δ 160-165 ppm.

-

-

¹⁹F NMR (Fluorine NMR):

-

A single resonance is expected for the two magnetically equivalent fluorine atoms, demonstrating the molecule's symmetry.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak [M]⁺ will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity at m/z 264 and 266.

-

Synthesis and Purification

The most direct and reliable method for preparing this compound is through the Fischer esterification of its corresponding carboxylic acid precursor, 4-Bromo-3,5-difluorobenzoic acid. This process is favored for its simplicity, use of inexpensive reagents, and generally high yields.

Synthetic Workflow Overview

The conversion is a straightforward acid-catalyzed reaction between the carboxylic acid and excess ethanol, which also serves as the solvent. The equilibrium is driven towards the product ester by the large excess of alcohol.

Sources

- 1. 651027-00-8|4-Bromo-3,5-difluorobenzoic acid|BLD Pharm [bldpharm.com]

- 2. 4-Bromo-3,5-difluorobenzoic acid | C7H3BrF2O2 | CID 11424897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 4-Bromo-3,5-difluorobenzoic acid [oakwoodchemical.com]

- 5. 4-Bromo-3,5-difluorobenzoic acid | 651027-00-8 [sigmaaldrich.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. Ethyl 4-bromobenzoate | C9H9BrO2 | CID 22043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. Ethyl 4-Bromo-3-methylbenzoate | 160313-69-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 4-bromo-3,5-difluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Ethyl 4-bromo-3,5-difluorobenzoate

This compound is a key fluorinated building block in modern medicinal chemistry and materials science. Its unique electronic and steric properties, imparted by the difluoro substitution pattern and the reactive bromo functionality, make it a valuable precursor for the synthesis of complex molecular architectures. The fluorine atoms can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates, while the bromo group serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents. This guide provides a comprehensive overview of a reliable synthetic route to this important compound and details its full characterization, offering insights for its effective utilization in research and development.

Synthesis of this compound: A Detailed Protocol

The most direct and efficient method for the preparation of this compound is the Fischer esterification of 4-bromo-3,5-difluorobenzoic acid. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a cornerstone of organic synthesis.

Reaction Principle: The Fischer Esterification

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[1] The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester. To drive the equilibrium towards the product, an excess of the alcohol is typically used, or water is removed as it is formed.[1][2][3]

Experimental Workflow Diagram

Caption: A schematic overview of the synthesis of this compound.

Step-by-Step Synthesis Protocol

This protocol is adapted from a similar, well-established procedure for the synthesis of ethyl 4-amino-3,5-difluorobenzoate.[4]

Materials and Reagents:

-

4-bromo-3,5-difluorobenzoic acid

-

Anhydrous Ethanol (EtOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-3,5-difluorobenzoic acid in an excess of anhydrous ethanol. The use of excess ethanol serves to drive the reaction equilibrium towards the formation of the ester.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture. The strong acid protonates the carbonyl group of the carboxylic acid, activating it for nucleophilic attack by ethanol.[5]

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-12 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. The organic layer will contain the desired this compound. Repeat the extraction process to maximize the yield.

-

Purification: Combine the organic extracts and wash them with deionized water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. If necessary, further purification can be achieved by column chromatography on silica gel.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for the structural elucidation of organic molecules.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₇BrF₂O₂ | PubChem |

| Molecular Weight | 265.05 g/mol | PubChem |

| Appearance | Expected to be a colorless to pale yellow liquid or a low-melting solid. | Inferred from similar compounds |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum is a powerful tool for identifying the types and connectivity of protons in a molecule. For this compound, the expected signals are:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.7 | Triplet (t) | 2H | Aromatic-H | The two equivalent aromatic protons are coupled to the two adjacent fluorine atoms, resulting in a triplet. |

| ~4.4 | Quartet (q) | 2H | -O-CH₂-CH₃ | The methylene protons are split by the three adjacent methyl protons into a quartet. |

| ~1.4 | Triplet (t) | 3H | -O-CH₂-CH₃ | The methyl protons are split by the two adjacent methylene protons into a triplet. |

Note: The exact chemical shifts may vary slightly depending on the solvent used.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~164 | C=O (ester) | The carbonyl carbon of the ester group typically appears in this downfield region. |

| ~160 (d) | C-F | The carbons directly attached to fluorine will show a large coupling constant (¹JCF). |

| ~120 (t) | C-Br | The carbon attached to bromine is expected in this region. |

| ~115 (t) | Aromatic C-H | The aromatic carbons bearing a hydrogen will appear as a triplet due to coupling with the adjacent fluorine atoms. |

| ~62 | -O-CH₂- | The methylene carbon of the ethyl group. |

| ~14 | -CH₃ | The methyl carbon of the ethyl group. |

Note: Due to C-F coupling, the signals for the fluorinated aromatic carbons will appear as doublets or triplets.

IR (Infrared) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~1720 | C=O stretch | Ester carbonyl |

| ~1250 | C-O stretch | Ester |

| ~1600, ~1470 | C=C stretch | Aromatic ring |

| ~1100 | C-F stretch | Aryl fluoride |

Reference IR spectra for similar compounds like ethyl 4-bromobenzoate and ethyl 4-iodobenzoate can be found in the NIST Chemistry WebBook.[6][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Expected Fragmentation Pattern:

-

[M]⁺: Molecular ion

-

[M - OCH₂CH₃]⁺: Loss of the ethoxy group

-

[M - COOCH₂CH₃]⁺: Loss of the entire ester group

Applications in Drug Development and Research

This compound is a versatile intermediate. The bromo group can be readily transformed via Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and other cross-coupling reactions to introduce a wide array of substituents. This allows for the rapid generation of libraries of compounds for screening in drug discovery programs. The difluoro substitution pattern is particularly valuable for modulating the physicochemical properties of lead compounds to enhance their therapeutic potential.

Conclusion

This technical guide has outlined a robust and reliable method for the synthesis of this compound via Fischer esterification. The detailed characterization data provides a benchmark for researchers to confirm the identity and purity of their synthesized material. The strategic placement of the fluorine and bromine substituents makes this compound a valuable and versatile tool for the development of novel pharmaceuticals and functional materials.

References

-

Gajewska, M., et al. (2025). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

National Center for Biotechnology Information (n.d.). Ethyl 4-bromobenzoate. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). 4-Bromo-3,5-difluorobenzoic acid. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). Ethyl 4-amino-3,5-difluorobenzoate. PubChem. Retrieved from [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

Gajewska, M., et al. (2025). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). ResearchGate. Retrieved from [Link]

-

Altalhi, A., et al. (2024). Synthesis of Esters with Different Flavors using Fisher Esterification. ResearchGate. Retrieved from [Link]

-

Shaughnessy, K., et al. (n.d.). Synthesis and Characterization of Photoactive Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) Benzoate. ResearchGate. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethyl 4-iodobenzoate. NIST Chemistry WebBook. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). 5.310 (F19) Fischer Esterification Lab Manual. Retrieved from [Link]

-

Chandrashekharappa, S. (2019). how to synthesis ethyl 4-bromo-3,5-diethoxy-2-fluorobenzoate?. ResearchGate. Retrieved from [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. (2015). ResearchGate. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Retrieved from [Link]

Sources

- 1. athabascau.ca [athabascau.ca]

- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ocw.mit.edu [ocw.mit.edu]

- 6. Ethyl 4-bromobenzoate | C9H9BrO2 | CID 22043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ethyl 4-iodobenzoate [webbook.nist.gov]

A Technical Guide to the Spectral Analysis of Ethyl 4-bromo-3,5-difluorobenzoate

This in-depth technical guide provides a comprehensive overview of the spectral data for Ethyl 4-bromo-3,5-difluorobenzoate (CAS No. 1562995-70-3). Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data of this compound. Furthermore, it offers detailed, field-proven experimental protocols for acquiring this data, ensuring scientific integrity and reproducibility.

Introduction

This compound is a halogenated aromatic ester with potential applications in organic synthesis and pharmaceutical development. Its structural elucidation is paramount for its use in these fields, and spectroscopic techniques are the cornerstone of such characterization. This guide will provide a thorough analysis of its expected spectral features and the methodologies to obtain them.

Predicted Spectral Data

Due to the limited availability of published experimental spectra for this compound, the following data is predicted based on established principles of spectroscopy and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding to the ethyl group and the aromatic protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.4 | Triplet | 3H | -CH₃ |

| ~4.4 | Quartet | 2H | -OCH₂- |

| ~7.8 | Doublet (or Triplet due to F coupling) | 2H | Aromatic C-H |

¹³C NMR (Carbon NMR): The carbon NMR spectrum will reveal the number of chemically distinct carbon atoms.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~14 | -CH₃ |

| ~62 | -OCH₂- |

| ~115 (doublet, J_CF ≈ 15-20 Hz) | C2, C6 |

| ~125 (triplet, J_CF ≈ 3-5 Hz) | C4 |

| ~130 (singlet) | C1 |

| ~160 (triplet, J_CF ≈ 240-250 Hz) | C3, C5 |

| ~163 | C=O |

¹⁹F NMR (Fluorine NMR): Given the two fluorine atoms, the ¹⁹F NMR spectrum is expected to show a single resonance, as they are chemically equivalent.

| Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -100 to -120 | Singlet |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.[1]

Predicted Mass Spectrum Data:

| m/z | Interpretation |

| 264/266 | Molecular ion peak (M⁺) with characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1) |

| 219/221 | Loss of ethoxy group (-OCH₂CH₃) |

| 183/185 | Loss of carboxyl group (-COOCH₂CH₃) |

| 155/157 | Loss of bromine atom (-Br) |

| 127 | Benzene ring fragment with two fluorine atoms |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by their characteristic vibrational frequencies.[2] Since this compound is a solid, a common method for obtaining its IR spectrum is the KBr pellet technique.[3]

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Weak-Medium | Aromatic C-H stretch |

| 2980-2850 | Weak | Aliphatic C-H stretch |

| ~1720 | Strong | C=O (ester) stretch |

| ~1600, ~1475 | Medium | Aromatic C=C stretch |

| ~1250 | Strong | C-O (ester) stretch |

| ~1100 | Strong | C-F stretch |

| ~850 | Strong | C-Br stretch |

Experimental Protocols

The following are detailed protocols for acquiring NMR, MS, and IR spectra of this compound.

NMR Spectroscopy

1. Sample Preparation:

-

Accurately weigh 10-20 mg of solid this compound.[4]

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d6) in a clean, dry vial.

-

Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.[4]

-

Cap the NMR tube securely to prevent solvent evaporation.

2. Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent to ensure field-frequency stability.[5]

-

Shim the magnetic field to achieve optimal homogeneity and resolution.[5]

-

Set up the ¹H, ¹³C, and ¹⁹F NMR experiments with appropriate parameters (e.g., pulse sequence, acquisition time, relaxation delay).

-

Initiate the data acquisition for each nucleus.

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Apply a baseline correction to obtain a flat baseline.

-

Reference the spectrum to an internal standard (e.g., Tetramethylsilane - TMS at 0 ppm for ¹H and ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry

1. Sample Introduction:

-

For Gas Chromatography-Mass Spectrometry (GC-MS), dissolve a small amount of the solid sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Inject a small volume (e.g., 1 µL) of the solution into the GC, which will separate the compound before it enters the mass spectrometer.

-

Alternatively, for direct analysis, place a small amount of the solid sample on a direct insertion probe.

2. Ionization:

-

The sample is introduced into the ion source of the mass spectrometer, where it is vaporized.

-

In Electron Ionization (EI) mode, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV).[6] This causes the molecule to lose an electron, forming a molecular ion (M⁺), which can then fragment.

3. Mass Analysis:

-

The positively charged ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

4. Detection:

-

The separated ions are detected, and their abundance is recorded.

-

A mass spectrum is generated by plotting the relative abundance of ions as a function of their m/z ratio.

Infrared (IR) Spectroscopy

1. Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of solid this compound with approximately 100 mg of dry, spectroscopy-grade potassium bromide (KBr) powder using an agate mortar and pestle.

-

Ensure a homogenous mixture is obtained.

-

Transfer the mixture to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.

2. Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Place the KBr pellet containing the sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

3. Data Processing and Analysis:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Identify the characteristic absorption bands and their corresponding wavenumbers.

-

Correlate the observed absorption bands with the vibrational modes of the functional groups present in the molecule.

Conclusion

References

-

Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube. [Link]

-

Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. [Link]

-

Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11424897, 4-Bromo-3,5-difluorobenzoic acid. [Link]

-

Royal Society of Chemistry. (n.d.). 3. Infrared spectroscopy. Education in Chemistry. [Link]

-

Shimadzu. (n.d.). KBr Pellet Method. [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). NMR Spectrum Acquisition. [Link]

-

University of Iowa. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

-

Varian. (n.d.). Sample preparation for FT-IR. [Link]

- Williams, D. H., & Fleming, I. (1995). Spectroscopic Methods in Organic Chemistry (5th ed.). McGraw-Hill.

-

Michigan State University, Department of Chemistry. (n.d.). Mass Spectrometry. [Link]

-

LECO Corporation. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. [Link]

-

Specac. (2023, October 17). How to Make a Good KBr Pellet - a Step-by-step Guide. YouTube. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. shimadzu.com [shimadzu.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. books.rsc.org [books.rsc.org]

- 5. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 6. kinteksolution.com [kinteksolution.com]

Introduction: The Strategic Importance of Ethyl 4-bromo-3,5-difluorobenzoate

An In-Depth Technical Guide to the Reactivity and Stability of Ethyl 4-bromo-3,5-difluorobenzoate

This compound is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique electronic and structural features—an electron-deficient aromatic ring, two activating fluorine substituents, a versatile bromine handle, and an ethyl ester moiety—render it a powerful synthon for accessing complex molecular architectures. The strategic placement of the two fluorine atoms ortho to the bromine atom profoundly influences the molecule's reactivity, particularly in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the synthesis, stability, and chemical behavior of this compound, offering field-proven insights and detailed protocols for its effective utilization in research and development.

Physicochemical Properties and Chemical Stability

A thorough understanding of a reagent's physical properties and stability is foundational to its successful application. While specific experimental data for the title compound is sparse, we can infer its characteristics from structurally related molecules and general chemical principles.

Core Stability and Handling

This compound is expected to be stable under standard laboratory conditions[1][2]. For optimal shelf-life, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct light and incompatible substances[2][3].

Key Incompatibilities:

-

Strong Oxidizing Agents: As with most organic compounds, it can react exothermically with strong oxidizers.

-

Strong Acids and Bases: These can promote the hydrolysis of the ethyl ester functional group, particularly upon heating[1][3][4].

Thermal and Hydrolytic Decomposition

Under forcing conditions, the molecule's stability can be compromised.

-

Thermal Decomposition: Elevated temperatures can lead to decomposition, potentially releasing toxic and corrosive gases such as carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides (HBr, HF)[3].

-

Hydrolytic Stability: The ethyl ester is the primary site of hydrolytic instability. Under aqueous acidic or, more rapidly, basic conditions, it will hydrolyze to the corresponding carboxylic acid, 4-bromo-3,5-difluorobenzoic acid[4]. This reaction is typically slow at neutral pH and room temperature but is a critical consideration for reactions conducted in aqueous media or during basic workups.

| Property | Estimated Value / Characteristic | Source |

| Molecular Formula | C₉H₇BrF₂O₂ | N/A |

| Molecular Weight | 265.05 g/mol | N/A |

| Physical State | Likely a low-melting solid or liquid | [1] |

| Solubility | Soluble in common organic solvents (DCM, EtOAc, THF); low water solubility | [1][3] |

| Storage | Store in a cool, dry, well-ventilated place (<15°C recommended) | |

| Incompatibilities | Strong oxidizing agents, strong acids, strong bases | [1][3] |

Synthesis of this compound

The most direct and industrially scalable synthesis involves the esterification of the commercially available 4-bromo-3,5-difluorobenzoic acid. This method avoids the handling of more hazardous reagents that might be required for direct bromination or Sandmeyer reactions on other precursors.

Workflow for Synthesis via Fischer Esterification

Sources

An In-depth Technical Guide to the Safe Handling of Ethyl 4-bromo-3,5-difluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-bromo-3,5-difluorobenzoate is a halogenated aromatic ester of significant interest in synthetic organic chemistry, particularly as a building block in the development of novel pharmaceutical agents and advanced materials. Its unique substitution pattern offers a versatile scaffold for a variety of chemical transformations. However, the presence of bromine and fluorine moieties necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safety and handling precautions for this compound, drawing upon data from structurally similar compounds to ensure a high standard of laboratory safety.

Hazard Identification and GHS Classification

Based on the hazard profiles of structurally related molecules, this compound is anticipated to be classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary hazards are expected to be:

-

Skin Corrosion/Irritation: Category 2. Causes skin irritation.[1][2]

-

Serious Eye Damage/Eye Irritation: Category 2. Causes serious eye irritation.[1][3]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system). May cause respiratory irritation.[1][3]

-

Acute Oral Toxicity: Category 4. Harmful if swallowed.[2]

Hazard Pictogram:

Precautionary Statements:

-

Prevention:

-

Wash face, hands, and any exposed skin thoroughly after handling.[1][2][3]

-

Wear protective gloves/protective clothing/eye protection/face protection.[1][4]

-

Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

Use only outdoors or in a well-ventilated area.[1]

-

Do not eat, drink, or smoke when using this product.[2]

-

-

Response:

-

If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1][4]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1]

-

If swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[2]

-

-

Storage:

-

Disposal:

Physicochemical Properties and Stability

Understanding the physicochemical properties of a compound is fundamental to its safe handling and storage. The following table summarizes the expected properties of this compound based on available data for similar compounds.

| Property | Expected Value | Rationale and Safety Implication |

| Physical State | Liquid or low-melting solid | Determines appropriate handling procedures (e.g., pouring vs. scooping) and potential for aerosol formation. |

| Appearance | Colorless to light yellow liquid | A change in color may indicate decomposition or the presence of impurities. |

| Odor | No data available; likely to have a characteristic aromatic ester odor. | The absence of a noticeable odor does not indicate a lack of hazard. Always handle with adequate ventilation. |

| Boiling Point | High; likely > 200 °C | Low volatility at room temperature reduces the risk of inhalation exposure, but heating will increase vapor pressure. |

| Flash Point | Likely > 110 °C | Considered not highly flammable, but should be kept away from open flames and high-temperature heat sources.[1] |

| Water Solubility | Slightly soluble to insoluble | Spills may not be readily diluted with water. Use appropriate absorbents for cleanup.[1] |

| Stability | Stable under normal conditions.[1] | Avoid exposure to excessive heat and incompatible materials. |

| Reactivity | Incompatible Materials: Strong oxidizing agents, strong acids.[1] Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen halides (hydrogen bromide and hydrogen fluoride).[1] | Store away from incompatible materials to prevent vigorous reactions. All work with this compound at elevated temperatures should be conducted in a well-ventilated fume hood to avoid exposure to hazardous decomposition products. |

Safe Handling and Storage Protocols

A proactive approach to safety is paramount when working with this compound. The following protocols are designed to minimize exposure and ensure a safe laboratory environment.

-

Ventilation: All handling of this compound should be conducted in a certified chemical fume hood to minimize the inhalation of vapors and to contain any potential spills.

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][5]

A comprehensive PPE strategy is the final barrier between the researcher and the chemical. The following PPE is mandatory when handling this compound:

-

Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[5]

-

Hand Protection: Double-gloving with nitrile gloves is recommended for incidental contact. For direct handling or when there is a significant risk of splashing, heavy-duty neoprene or butyl rubber gloves should be worn over nitrile gloves. Gloves must be inspected for any signs of degradation before use and should be changed immediately if contamination is suspected.

-

Body Protection: A chemical-resistant laboratory coat, fully buttoned, is the minimum requirement. For procedures with a higher potential for spillage, a chemical-resistant apron should be worn over the lab coat.

-

Respiratory Protection: Under normal handling conditions within a fume hood, respiratory protection is not typically required. However, if there is a potential for aerosol generation or if engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge should be used.

-

Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

-

Do not eat, drink, or smoke in areas where chemicals are handled or stored.

-

Contaminated work clothing should not be allowed out of the workplace and should be decontaminated or disposed of as hazardous waste.[2]

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][3]

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.[1]

-

Store in a locked cabinet or a designated area for hazardous chemicals.

Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[1][3]

-

Inhalation: Remove the individual to fresh air and keep them in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

-

Personal Precautions: Evacuate unnecessary personnel from the area. Wear appropriate personal protective equipment as outlined in Section 3.2. Ensure adequate ventilation.

-

Environmental Precautions: Prevent the spilled material from entering drains, sewers, or waterways.

-

Methods for Containment and Cleaning Up: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite). Collect the absorbed material into a suitable, labeled container for disposal. For large spills, dike the area to contain the spill and follow the same procedure.

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards Arising from the Chemical: As the compound contains bromine and fluorine, thermal decomposition can produce hazardous gases, including hydrogen bromide and hydrogen fluoride.[1]

-

Protective Equipment and Precautions for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and to avoid inhaling hazardous combustion products.[1]

Toxicological and Ecotoxicological Information

While specific toxicological data for this compound is not available, the following table summarizes the anticipated toxicological profile based on analogous compounds.

| Toxicological Endpoint | Anticipated Effect |

| Acute Toxicity (Oral) | Harmful if swallowed.[2] |

| Skin Corrosion/Irritation | Causes skin irritation.[1][2] |

| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][3] |

| Respiratory Sensitization | No data available. |

| Skin Sensitization | May cause an allergic skin reaction.[2] |

| Germ Cell Mutagenicity | No data available. |

| Carcinogenicity | Not classified as a carcinogen. |

| Reproductive Toxicity | No data available. |

| STOT-Single Exposure | May cause respiratory irritation.[1][3] |

| STOT-Repeated Exposure | No data available. |

| Aspiration Hazard | No data available. |

| Ecotoxicity | Halogenated organic compounds can be harmful to aquatic life with long-lasting effects. Avoid release to the environment. |

Experimental Workflow and Diagrams

To ensure a systematic and safe approach to working with this compound, the following workflow should be adopted.

Caption: A logical workflow for the safe handling of this compound.

References

- Fisher Scientific. (2025). Safety Data Sheet for Ethyl 4-bromobenzoate.

- Fisher Scientific. (2025). Safety Data Sheet for 1-Bromo-3,5-difluorobenzene.

- TCI Chemicals. (2025). Safety Data Sheet for 2-Bromo-4,5-difluorobenzoic Acid.

- Thermo Fisher Scientific. (2025). Safety Data Sheet for Ethyl 4-bromobenzoate.

- Sigma-Aldrich. (2025). Safety Data Sheet for 2-Bromo-1,4-difluorobenzene.

Sources

An In-depth Technical Guide to Ethyl 4-bromo-3,5-difluorobenzoate: Availability, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-bromo-3,5-difluorobenzoate is a halogenated aromatic ester that serves as a critical building block in modern synthetic chemistry. Its strategic placement of bromine and fluorine atoms on the benzene ring imparts unique reactivity and physicochemical properties, making it a valuable intermediate in the development of novel pharmaceuticals and advanced materials. The bromine atom provides a versatile handle for cross-coupling reactions, while the fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity in drug candidates. This guide offers a comprehensive overview of the commercial availability, key properties, a reliable synthetic pathway, and safe handling procedures for this compound, designed to support researchers in leveraging this compound for their scientific endeavors.

Chemical Properties and Identifiers

A clear understanding of the fundamental properties of a chemical is paramount for its effective use in research and development. Below is a summary of the key identifiers and physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 1562995-70-3 | [1] |

| Molecular Formula | C₉H₇BrF₂O₂ | [1][2] |

| Molecular Weight | 265.05 g/mol | [1] |

| IUPAC Name | This compound | |

| SMILES | O=C(OCC)C1=CC(F)=C(Br)C(F)=C1 | [1] |

| Appearance | Solid | [2] |

| Purity | Typically ≥95% | [2] |

| Storage | Sealed in a dry, room temperature environment | [1] |

Commercial Availability

This compound is available from several chemical suppliers, catering to research and development needs. The availability in various quantities allows for seamless progression from small-scale screening to larger-scale synthesis.

| Supplier | Product Name | Purity | CAS Number |

| BLD Pharm | This compound | Not specified | 1562995-70-3 |

| CymitQuimica | This compound | 95% | 1562995-70-3 |

Please note that availability and product specifications are subject to change. It is recommended to consult the suppliers directly for the most current information.

Synthesis of this compound

While commercially available, an in-house synthesis of this compound can be achieved through a straightforward esterification of its corresponding carboxylic acid, 4-bromo-3,5-difluorobenzoic acid. This method is reliable and scalable.

Proposed Synthetic Pathway: Fischer Esterification

The most common and direct route is the Fischer esterification of 4-bromo-3,5-difluorobenzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid.

Sources

The Synthetic Chemist's Guide to Substituted Benzoates: From Starting Materials to Advanced Functionalization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Substituted benzoates are a cornerstone of modern organic chemistry, forming the structural core of a vast array of pharmaceuticals, agrochemicals, and materials. Their synthesis is a critical skill for any researcher in the chemical sciences. This guide provides a comprehensive overview of the primary starting materials and key synthetic strategies for accessing this versatile class of molecules, with a focus on the underlying principles and practical applications that drive innovation in drug development and beyond.

The Strategic Importance of the Starting Material

The choice of starting material is a critical decision in the synthesis of any substituted benzoate, profoundly influencing the overall synthetic route, efficiency, and the types of functional groups that can be introduced. The most common and versatile starting points are toluene, benzene, and phenols, each offering distinct advantages and strategic pathways to the target molecule.

Toluene and its Derivatives: A Gateway through Benzylic Oxidation

Toluene and its substituted derivatives are perhaps the most direct precursors to benzoic acids. The methyl group provides a convenient handle for oxidation to the carboxylic acid functionality. This approach is widely used in both laboratory and industrial settings.

The classical method for this transformation involves the use of strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid.[1] While effective, these reagents often require harsh reaction conditions and generate significant amounts of heavy metal waste. Modern advancements have focused on developing milder and more environmentally benign catalytic methods. For instance, the aerobic oxidation of toluene using cobalt-based catalysts in the presence of organic salts has shown high selectivity and conversion rates.[2]

Key Causality: The benzylic position of toluene is particularly susceptible to oxidation due to the stability of the resulting benzylic radical intermediate, which is resonance-stabilized by the aromatic ring. This inherent reactivity makes the methyl group an ideal precursor to the carboxylic acid.

Core Synthetic Methodologies for Benzoate Synthesis

The construction of substituted benzoates can be broadly categorized into two strategic approaches: introduction of the carboxylate group onto a pre-functionalized aromatic ring, or functionalization of a pre-existing benzoic acid or benzoate scaffold.

Electrophilic Aromatic Substitution: Building Complexity on the Benzene Ring

Electrophilic aromatic substitution (EAS) is a fundamental strategy for introducing a wide variety of substituents onto an aromatic ring.[3] When starting from benzene or a substituted benzene, a carboxyl group or a precursor can be installed via reactions like Friedel-Crafts acylation.

A common route from benzene to benzoic acid involves a two-step process: Friedel-Crafts alkylation with a methyl halide to form toluene, followed by oxidation.[4][5] Alternatively, Friedel-Crafts acylation with phosgene or an acyl halide, followed by hydrolysis, can directly introduce the carboxyl group.[6]

The directing effects of existing substituents on the ring are of paramount importance in EAS. Electron-donating groups (e.g., -OCH₃, -CH₃) are ortho-, para-directing and activating, while electron-withdrawing groups (e.g., -NO₂, -COOH) are meta-directing and deactivating.[7][8] Understanding these electronic effects is crucial for designing regioselective syntheses.

Visualizing Electrophilic Aromatic Substitution:

Caption: General mechanism of electrophilic aromatic substitution.

The Kolbe-Schmitt Reaction: Carboxylation of Phenols

The Kolbe-Schmitt reaction is a powerful method for the synthesis of hydroxybenzoic acids, which are important pharmaceutical intermediates.[9][10] This reaction involves the carboxylation of a phenoxide ion with carbon dioxide under pressure and at elevated temperatures.[10]

The regioselectivity of the Kolbe-Schmitt reaction is highly dependent on the reaction conditions and the nature of the alkali metal cation. Sodium phenoxide preferentially yields the ortho-isomer (salicylic acid), while potassium phenoxide favors the para-isomer (p-hydroxybenzoic acid).[11] This selectivity is attributed to the coordination of the cation with the phenoxide and carbon dioxide.

Visualizing the Kolbe-Schmitt Reaction Workflow:

Caption: Experimental workflow for the Kolbe-Schmitt reaction.

Gattermann-Koch and Gattermann Reactions: Formylation of Aromatics

The Gattermann-Koch and Gattermann reactions are methods for introducing a formyl group (-CHO) onto an aromatic ring, which can then be oxidized to a carboxylic acid. The Gattermann-Koch reaction utilizes carbon monoxide and hydrochloric acid in the presence of a catalyst like aluminum chloride and cuprous chloride to formylate benzene and its derivatives.[12][13][14] The Gattermann reaction employs hydrogen cyanide and a Lewis acid catalyst.[15] These reactions are particularly useful for the synthesis of aromatic aldehydes from electron-rich aromatic compounds. However, the Gattermann-Koch reaction is not applicable to phenol and phenol ether substrates.[13]

Directed Ortho-Metalation (DoM): Precision Functionalization

Directed ortho-metalation (DoM) is a highly regioselective method for the functionalization of aromatic rings.[16] A directing metalation group (DMG), such as an amide or a methoxy group, coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position.[17][18] The resulting aryllithium species can then be quenched with an electrophile, such as carbon dioxide, to introduce a carboxylic acid group with high precision. This strategy allows for the synthesis of highly substituted benzoates that would be difficult to access through classical EAS reactions.[19]

Visualizing the Directed Ortho-Metalation Strategy:

Caption: Logical flow of the directed ortho-metalation strategy.

Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon Bonds

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi reactions, have revolutionized the synthesis of biaryl compounds and other complex molecules.[20] These reactions can be employed to construct substituted benzoates by coupling an aryl halide or triflate bearing a carboxylate group (or a precursor) with an organoboron or organozinc reagent.[21][22] This methodology offers a powerful and versatile approach to a wide range of substituted benzoates with excellent functional group tolerance.[23]

Esterification: The Final Step

The final step in the synthesis of many substituted benzoates is the esterification of the corresponding carboxylic acid. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a classic and widely used method.[24][25] Other methods include reaction with alkyl halides in the presence of a base, or the use of coupling agents.[26][27][28][29]

Experimental Protocols: A Practical Approach

Protocol: Oxidation of p-Nitrotoluene to p-Nitrobenzoic Acid

This protocol details the oxidation of a toluene derivative to the corresponding benzoic acid using potassium permanganate.

Materials:

-

p-Nitrotoluene

-

Potassium permanganate (KMnO₄)

-

Sodium carbonate (Na₂CO₃)

-

Sodium bisulfite (NaHSO₃)

-

Concentrated hydrochloric acid (HCl)

-

Deionized water

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine p-nitrotoluene (1 eq) and a solution of sodium carbonate (1.2 eq) in deionized water.

-

Heat the mixture to reflux with vigorous stirring.

-

Slowly add a solution of potassium permanganate (3 eq) in deionized water to the refluxing mixture over a period of 1-2 hours. The purple color of the permanganate will disappear as the reaction proceeds.

-

After the addition is complete, continue to reflux the mixture until the purple color persists, indicating the completion of the oxidation.

-

Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) by-product.

-

To the filtrate, add sodium bisulfite until the purple/brown color is discharged.

-

Carefully acidify the clear solution with concentrated hydrochloric acid until no more precipitate forms.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid p-nitrobenzoic acid by vacuum filtration, wash with cold water, and recrystallize from ethanol/water to afford the pure product.

Self-Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC). The final product should be characterized by melting point determination and spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR) to confirm its identity and purity.

Protocol: Fischer Esterification of Benzoic Acid to Methyl Benzoate

This protocol describes the synthesis of a benzoate ester from a carboxylic acid.

Materials:

-

Benzoic acid

-

Methanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane

Procedure:

-

To a solution of benzoic acid (1 eq) in methanol (excess, ~10 eq), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Heat the mixture to reflux for 2-4 hours.

-

Monitor the reaction by TLC until the starting benzoic acid is consumed.

-

Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in dichloromethane and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl benzoate.

Self-Validation: The purity of the product can be assessed by gas chromatography (GC). The structure should be confirmed by spectroscopic analysis.

Data Presentation: Comparative Analysis of Synthetic Routes

| Starting Material | Key Reaction | Target Benzoate Type | Advantages | Disadvantages |

| Toluene | Oxidation | Benzoic acids | Direct, often high-yielding | May require harsh oxidants |

| Benzene | Friedel-Crafts Acylation | Benzoic acids | Versatile for various substituents | Can be difficult to control regioselectivity |

| Phenol | Kolbe-Schmitt Reaction | Hydroxybenzoic acids | Direct route to valuable products | Requires high pressure and temperature |

| Anisole | Directed Ortho-Metalation | Ortho-substituted benzoates | High regioselectivity | Requires cryogenic temperatures and strong bases |

| Aryl Halide | Cross-Coupling | Biaryl benzoates, etc. | High functional group tolerance | Requires transition metal catalysts |

Conclusion

The synthesis of substituted benzoates is a rich and diverse field, offering a multitude of strategic options to the synthetic chemist. A thorough understanding of the reactivity of common starting materials and the application of both classical and modern synthetic methodologies is essential for the efficient and targeted synthesis of these important molecules. By leveraging the principles of electrophilic aromatic substitution, directed metalation, and catalytic cross-coupling, researchers can continue to push the boundaries of what is possible in drug discovery and materials science.

References

-

Nguyen, T.-H., Castanet, A.-S., & Mortier, J. (2006). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Organic Letters, 8(5), 765–768. [Link]

-

Foster, B. S., & Volante, R. P. (2005). Directed Ortho Metalation of Neopentyl Benzoates with LDA: Preparation of Arylboronic Acids. The Journal of Organic Chemistry, 70(15), 5938–5945. [Link]

-

Wheeler Scientific. (2018). Benzoic Acid Synthesis - Toluene Oxidation. YouTube. [Link]

-

ResearchGate. (n.d.). Direct Oxidation of Toluene to Benzoic Acid with Molecular Oxygen over Manganese Oxides. [Link]

-

ACS Publications. (n.d.). Kinetics of the Esterification of Substituted Benzoic Acids. [Link]

-

Master Organic Chemistry. (2025). The Six Key Electrophilic Aromatic Substitution Reactions. [Link]

-

ResearchGate. (n.d.). New synthesis of substituted benzo-sulfonyl-amidine derivatives via C-N cross-coupling reactions of carbodiimides, sodium arylsulfinates, and aryl halides. [Link]

-

The Organic Chemistry Tutor. (2018). Gatterman Koch Reaction. YouTube. [Link]

-

Vedantu. (n.d.). How will you prepare benzoic acid from benzene with class 12 chemistry CBSE. [Link]

-

National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

-

Wikipedia. (n.d.). Kolbe–Schmitt reaction. [Link]

-

Organic Syntheses. (n.d.). benzyl benzoate. [Link]

-

ACS Sustainable Chemistry & Engineering. (2018). Green and Direct Synthesis of Benzaldehyde and Benzyl Benzoate in One Pot. [Link]

-

Chemistry LibreTexts. (2021). 4.11: Electrophilic Aromatic Substitution Reactions of Benzene Derivatives. [Link]

-

ResearchGate. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]

-

Chemistry university. (2017). How to make Benzoic acid from Toluene. YouTube. [Link]

-

Wikipedia. (n.d.). Gattermann reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. [Link]

-

Allen. (n.d.). Conversion of Benzene into benzoic acid. [Link]

-

Beilstein Journals. (n.d.). Synthesis of 9-arylalkynyl- and 9-aryl-substituted benzo[b]quinolizinium derivatives by Palladium-mediated cross-coupling reactions. [Link]

-

BYJU'S. (n.d.). Gattermann Koch Reaction Mechanism. [Link]

-

The Organic Chemistry Tutor. (2018). Electrophilic Aromatic Substitution Reactions Made Easy!. YouTube. [Link]

-

MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]

- Google Patents. (n.d.).

-

Mortier, J. (n.d.). DIRECTED ORTHO METALATION. [Link]

-

Snowhite Chemical Co.,LTD. (n.d.). Industrial synthesis method of benzyl benzoate. [Link]

-

Thieme Chemistry. (n.d.). Photooxidation of Toluene Derivatives into Carboxylic Acids. [Link]

-

Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

-

National Institutes of Health. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. [Link]

-

ResearchGate. (n.d.). Thioxanthone Synthesis from Benzoic Acid Esters through Directed ortho-Lithiation. [Link]

-

Asian Journal of Chemistry. (2015). Utility of Suzuki-Miyaura Cross-Coupling Reaction in Synthesis of Benzo[a]phenothiazine and Benzo[a]phenoxazine Derivatives and their Antimicrobial Screening. [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

-

Testbook. (n.d.). Gattermann Koch Reaction Detailed Explanation with Applications. [Link]

-

vibzzlab. (2020). Synthesis of Benzoic acid from Benzaldehyde. YouTube. [Link]

- Google Patents. (n.d.). PROCESS FOR PREPARING p-HYDROXYBENZOIC ACID.

-

Vedantu. (n.d.). Gattermann Koch Reaction: Mechanism, Uses & Examples. [Link]

-

Chemistry with Dr. Shefali. (2022). conversion of Benzene to Benzoic acid. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

-

Wikipedia. (n.d.). Directed ortho metalation. [Link]

-

Chemistry LibreTexts. (2020). 9: Multistep Synthesis (Experiment). [Link]

-

ACS Publications. (2021). Selective Aerobic Oxidation of Toluene in the Presence of Co2+ and Task-Specific Organic Salts, Including Ionic Liquids. [Link]

-

ResearchGate. (n.d.). Kinetic Study of the Aqueous Kolbe-Schmitt Synthesis of 2,4- and 2,6-Dihydroxybenzoic Acids. [Link]

-

Royal Society of Chemistry. (n.d.). Highly substituted benzo[b]furan synthesis through substituent migration. [Link]

-

Quora. (2018). What is the Kolbe–Schmitt reaction?. [Link]

-

MDPI. (n.d.). Palladium-Catalyzed Benzodiazepines Synthesis. [Link]

-

Quora. (2017). Why do benzoic acid undergoes electrophilic substitution reaction at meta position?. [Link]

-

Homework.Study.com. (n.d.). How can you prepare benzoic acid starting from benzene?. [Link]

-

ResearchGate. (n.d.). Catalytic Liquid Phase Oxidation of Toluene to Benzoic Acid. [Link]

-

ResearchGate. (n.d.). Highly substituted benzo[ b ]furan synthesis through substituent migration. [Link]

Sources

- 1. Photooxidation of Toluene Derivatives into Carboxylic Acids - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 2. pubs.acs.org [pubs.acs.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Conversion of Benzene into benzoic acid [allen.in]

- 5. youtube.com [youtube.com]

- 6. How will you prepare benzoic acid from benzene with class 12 chemistry CBSE [vedantu.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. quora.com [quora.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 11. EP0338088B1 - PROCESS FOR PREPARING p-HYDROXYBENZOIC ACID - Google Patents [patents.google.com]

- 12. youtube.com [youtube.com]

- 13. testbook.com [testbook.com]

- 14. Gattermann Koch Reaction: Mechanism, Uses & Examples [vedantu.com]

- 15. Gattermann reaction - Wikipedia [en.wikipedia.org]

- 16. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks [organic-chemistry.org]

- 19. 07- DIRECTED ORTHO METALATION | Jacques Mortier [jmortier.unblog.fr]

- 20. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. asianpubs.org [asianpubs.org]

- 23. BJOC - Synthesis of 9-arylalkynyl- and 9-aryl-substituted benzo[b]quinolizinium derivatives by Palladium-mediated cross-coupling reactions [beilstein-journals.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. masterorganicchemistry.com [masterorganicchemistry.com]

- 26. researchgate.net [researchgate.net]

- 27. mdpi.com [mdpi.com]

- 28. ES2380693T3 - Procedure for the preparation of esters of benzoic acid - Google Patents [patents.google.com]

- 29. Ester synthesis by esterification [organic-chemistry.org]

A Technical Guide to the Role of Fluorine Atoms in Ethyl 4-bromo-3,5-difluorobenzoate Reactivity

Abstract

Ethyl 4-bromo-3,5-difluorobenzoate has emerged as a pivotal building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its synthetic utility is profoundly influenced by the presence of two fluorine atoms on the aromatic ring. This technical guide provides an in-depth analysis of the electronic effects imparted by these fluorine substituents and elucidates how they modulate the reactivity of the molecule. We will explore the activation of the carbon-bromine bond towards palladium-catalyzed cross-coupling reactions and the potentiation of the aromatic ring for nucleophilic aromatic substitution (SNA_r). This document serves as a resource for scientists seeking to leverage the unique chemical properties of this versatile reagent, offering mechanistic insights, field-proven protocols, and a foundational understanding of its reactivity.

Introduction: The Strategic Importance of Fluorine

The introduction of fluorine atoms into organic molecules is a cornerstone strategy in drug discovery. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can dramatically enhance the pharmacological profile of a lead compound. These enhancements include improved metabolic stability, increased bioavailability, and modulated binding affinity.[1] this compound serves as a key intermediate for introducing a difluorinated phenyl motif, a structure found in numerous bioactive compounds. Understanding the nuanced role of its fluorine atoms is critical to harnessing its full synthetic potential.

The core of this molecule's reactivity lies in the powerful and often competing electronic effects of its substituents: two fluorine atoms, a bromine atom, and an ethyl ester group. This guide will dissect these influences to provide a predictive framework for its application in complex synthetic challenges.

The Electronic Architecture: Inductive vs. Mesomeric Effects

The reactivity of an aromatic ring is dictated by its electron density. Substituents can either donate or withdraw electron density, thereby activating or deactivating the ring towards certain reaction classes. Fluorine exhibits a dual electronic nature.

-

Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density from the aromatic ring through the sigma bond framework.[2][3] This effect is distance-dependent and deactivates the ring towards electrophilic attack.

-

Mesomeric Effect (+M): The lone pairs on the fluorine atom can be donated into the aromatic π-system through resonance.[3] This effect adds electron density back to the ring.

For halogens, the potent inductive withdrawal (-I) significantly outweighs the weaker mesomeric donation (+M).[3][4] In this compound, this principle is amplified. The cumulative -I effect of two fluorine atoms, combined with the electron-withdrawing nature of the ethyl ester group, renders the benzene ring exceptionally electron-poor.[5] This profound electronic modification is the key to the molecule's distinct reactivity profile, steering it away from classical electrophilic substitutions and towards pathways that favor electron-deficient substrates.

Table 1: Physicochemical Properties of this compound Analogs

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature | Impact on Reactivity |

|---|---|---|---|---|

| Ethyl 4-bromobenzoate | C₉H₉BrO₂ | 229.07[6] | No Fluorine | Standard reactivity for an aryl bromide. |

| Ethyl 4-bromo-3-fluorobenzoate | C₉H₈BrFO₂ | 247.06[7] | Single Fluorine | Increased electrophilicity of the ring. |

| This compound | C₉H₈BrF₂O₂ | 265.06 | Two Fluorines | Highly electron-deficient ring, activated C-Br bond. |

Activating the C-Br Bond: Palladium-Catalyzed Cross-Coupling

The electron-deficient nature of the ring directly activates the C-Br bond for one of the most powerful C-C bond-forming reactions in modern synthesis: the Suzuki-Miyaura cross-coupling.[8][9] This palladium-catalyzed reaction couples an organoboron species with an organohalide.

Mechanistic Causality: The Role of Fluorine in Oxidative Addition

The Suzuki-Miyaura catalytic cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[8] The initial oxidative addition of the aryl halide to the Pd(0) catalyst is frequently the rate-determining step.

The strong inductive withdrawal by the two ortho-fluorine atoms polarizes the C-Br bond and lowers the electron density at the carbon atom. This electronic pull makes the carbon center more electrophilic and thus more susceptible to attack by the electron-rich Pd(0) catalyst. Consequently, the energy barrier for the oxidative addition step is significantly lowered, leading to faster and more efficient coupling reactions, often under milder conditions than those required for less activated aryl bromides.

Diagram: The Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative, self-validating system for coupling this compound with a generic arylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Pd(PPh₃)₄ (0.03 equiv)

-

Potassium Carbonate (K₂CO₃), 2M aqueous solution (3.0 equiv)

-

1,4-Dioxane

-

Argon (or Nitrogen) gas supply

Procedure:

-

To a pressure tube equipped with a magnetic stir bar, add this compound, the arylboronic acid, and Pd(PPh₃)₄.

-

Evacuate and backfill the tube with argon three times to ensure an inert atmosphere. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Add 1,4-dioxane, followed by the aqueous K₂CO₃ solution via syringe. The biphasic mixture ensures the boronic acid is activated to the boronate salt for efficient transmetalation.[10]

-

Seal the pressure tube tightly.

-

Heat the reaction mixture to 80-90 °C with vigorous stirring for 3-5 hours.[10] Reaction progress should be monitored by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired biaryl product.

Aromatic Ring Reactivity: Nucleophilic Aromatic Substitution (SNA_r)

The extreme electron deficiency of the ring makes this compound an excellent substrate for Nucleophilic Aromatic Substitution (SNA_r).[11] This reaction class is the conceptual opposite of electrophilic substitution; the aromatic ring itself acts as the electrophile, reacting with a potent nucleophile.[11][12]

Mechanistic Causality: Stabilizing the Meisenheimer Complex

The SNA_r mechanism proceeds via a two-step addition-elimination pathway. The rate-determining step is the initial nucleophilic attack on the aromatic ring, which temporarily breaks aromaticity and forms a high-energy, negatively charged intermediate known as the Meisenheimer complex.[11][13]

The viability of an SNA_r reaction hinges on the stability of this intermediate. For this compound:

-

The two fluorine atoms and the ethyl ester group are powerful electron-withdrawing groups.

-

Their placement allows them to stabilize the negative charge of the Meisenheimer complex through induction and resonance.

-

This stabilization significantly lowers the activation energy for the nucleophilic attack, making the reaction kinetically feasible.

While bromine is the target leaving group in this context, it is noteworthy that fluorine itself can act as a leaving group in SNA_r reactions on highly activated systems because C-F bond cleavage is not the rate-limiting step.[11]

Diagram: SNA_r Mechanism and Intermediate Stabilization

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNA_r).

Experimental Protocol: Catalytic Amination

This protocol describes a transition-metal-catalyzed amination, a common SNA_r type reaction. While traditional SNA_r can occur with strong nucleophiles at high temperatures, modern catalytic methods offer milder conditions.[14]

Materials:

-

This compound (1.0 equiv)

-

Primary or Secondary Amine (1.5 equiv)

-

NiCl₂(glyme) (0.1 equiv)

-

1,2-Bis(dicyclohexylphosphino)ethane (DCYPE) (0.12 equiv)[14]

-

Sodium tert-butoxide (NaOtBu) (2.0 equiv)

-

Toluene, anhydrous

Procedure:

-

Inside a glovebox, add NiCl₂(glyme), DCYPE, and NaOtBu to an oven-dried vial with a stir bar.

-

Add anhydrous toluene, followed by the amine and then this compound.

-

Seal the vial and remove it from the glovebox.

-

Heat the reaction mixture to 100 °C for 12-24 hours. The use of a robust ligand like DCYPE is crucial for facilitating the catalytic cycle with the otherwise challenging aryl fluoride substrate class.[14]

-

Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

-

Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).

-

Extract the product with an organic solvent like ethyl acetate.

-

Dry the combined organic phases, concentrate, and purify by column chromatography to obtain the aminated product.

Conclusion: A Duality of Reactivity

The two fluorine atoms in this compound are not mere spectators; they are powerful directors of reactivity. By creating a highly electron-deficient aromatic system, they concurrently achieve two synthetically vital goals:

-

Activation of the C-Br Bond: They facilitate the rate-determining oxidative addition step in palladium-catalyzed cross-coupling reactions, enabling the efficient formation of C-C bonds.

-

Activation of the Aromatic Ring: They stabilize the crucial Meisenheimer intermediate in nucleophilic aromatic substitution, opening pathways for the introduction of heteroatom nucleophiles.

This duality makes this compound a uniquely powerful and versatile tool. A deep understanding of the underlying electronic principles, as detailed in this guide, empowers researchers and drug development professionals to strategically design synthetic routes and accelerate the creation of novel, high-value fluorinated molecules.

References

-

ResearchGate. (2019). how to synthesis ethyl 4-bromo-3,5-diethoxy-2-fluorobenzoate? Available at: [Link]

-

ACS Omega. (n.d.). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. Available at: [Link]

-

Journal of the American Chemical Society. (n.d.). Nucleophilic Aryl Fluorination and Aryl Halide Exchange Mediated by a CuI/CuIII Catalytic Cycle. Available at: [Link]

-

PubMed Central. (n.d.). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. Available at: [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

-

ResearchGate. (2025). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. Available at: [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

-

PubMed Central. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Available at: [Link]

-

ResearchGate. (2025). Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles. Available at: [Link]

-

Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Available at: [Link]

-

PubMed Central. (n.d.). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Available at: [Link]

-